5-Chloro-6-methylpyrazine-2-carboxylic acid

Description

Chemical Identity:

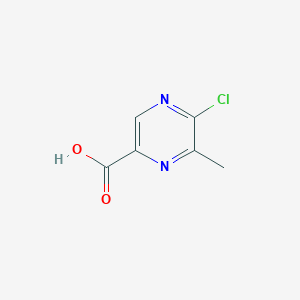

5-Chloro-6-methylpyrazine-2-carboxylic acid (CAS: 188781-36-4) is a pyrazine derivative with the molecular formula C₆H₅ClN₂O₂ and a molecular weight of 172.57 g/mol . It features a chlorine atom at position 5, a methyl group at position 6, and a carboxylic acid group at position 2 on the pyrazine ring.

Synthesis:

The compound is synthesized via hydrolysis of methyl 5-chloro-6-methyl-2-pyrazine carboxylate (CAS: 77168-85-5) using potassium carbonate (K₂CO₃) in water at room temperature, yielding 39% of the product after acidification .

Applications and Storage:

Primarily used in research, it is provided as a 10 mM solution in vials (25 µL) and requires storage at -80°C (6 months) or -20°C (1 month) to maintain stability . Its purity exceeds 97%, as confirmed by high-performance liquid chromatography (HPLC) .

Properties

IUPAC Name |

5-chloro-6-methylpyrazine-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5ClN2O2/c1-3-5(7)8-2-4(9-3)6(10)11/h2H,1H3,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWONLNJXMKSZGV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CN=C1Cl)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.57 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-6-methylpyrazine-2-carboxylic acid typically involves the chlorination of 6-methylpyrazine-2-carboxylic acid. One common method includes the reaction of 6-methylpyrazine-2-carboxylic acid with thionyl chloride (SOCl₂) in the presence of a catalyst such as pyridine . The reaction is carried out under reflux conditions, resulting in the formation of this compound .

Industrial Production Methods

Industrial production methods for this compound often involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

5-Chloro-6-methylpyrazine-2-carboxylic acid undergoes various types of chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.

Reduction Reactions: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH₄).

Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO₄).

Common Reagents and Conditions

Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, water), and catalysts (e.g., palladium on carbon).

Reduction: Reducing agents (e.g., LiAlH₄), solvents (e.g., ether), and low temperatures.

Oxidation: Oxidizing agents (e.g., KMnO₄), solvents (e.g., water), and acidic or basic conditions.

Major Products Formed

Scientific Research Applications

5-Chloro-6-methylpyrazine-2-carboxylic acid is utilized in various scientific research fields:

Mechanism of Action

The mechanism of action of 5-Chloro-6-methylpyrazine-2-carboxylic acid involves its interaction with specific molecular targets. For instance, in biological systems, it can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby blocking its activity . The exact pathways and molecular targets depend on the specific application and the nature of the enzyme or receptor involved .

Comparison with Similar Compounds

Structural Analogs with Substituted Pyrazine Cores

The following compounds share the pyrazine backbone but differ in substituents, influencing their physicochemical and biological properties:

*Similarity scores (0–1) reflect structural overlap with this compound .

Key Observations :

- Reactivity : Dichloro analogs (e.g., 5,6-dichloropyrazine-2-carboxylic acid) exhibit higher reactivity due to electron-withdrawing effects, making them intermediates in drug synthesis .

- Biological Activity : Carboxamide derivatives (e.g., 5-tert-butyl-6-chloro-N-(5-bromo-2-hydroxyphenyl)-pyrazine-2-carboxamide) show antimycobacterial activity (IC₅₀ = 41.9 µmol·L⁻¹), highlighting the importance of substituents in bioactivity .

Functional Group Analogs: Carboxamides vs. Carboxylic Acids

Carboxamide derivatives of pyrazine-2-carboxylic acid are often synthesized for enhanced biological activity:

Comparison Insights :

- Synthesis Yields : Carboxamides (e.g., 5-chloro-N-phenylpyrazine-2-carboxamide) achieve higher yields (up to 89%) compared to carboxylic acids (39% for this compound), likely due to optimized coupling reactions .

- Bioactivity : The addition of aromatic/heterocyclic amide groups enhances target binding, as seen in the antimycobacterial activity of carboxamides .

Heterocyclic Analogs: Pyrazine vs. Pyridine Derivatives

Pyridine-based analogs differ in ring structure but share functional groups:

Structural Impact :

- Acidity : Pyridine derivatives with hydroxyl groups (e.g., 5-chloro-2-hydroxy-6-methylpyridine-3-carboxylic acid) exhibit reduced acidity compared to pyrazine carboxylic acids due to resonance stabilization .

- Metabolic Stability : Fluorinated pyridine analogs (e.g., 4-(difluoromethyl)picolinic acid) are designed for enhanced resistance to enzymatic degradation .

Biological Activity

5-Chloro-6-methylpyrazine-2-carboxylic acid is a compound that has garnered attention for its significant biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

This compound is characterized by its unique structure, which includes a chlorine atom and a methyl group attached to the pyrazine ring. This configuration enhances its reactivity and biological activity compared to structurally similar compounds.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties . It has shown effectiveness against various bacterial strains by disrupting cell wall synthesis. The compound's mechanism involves inhibiting key enzymes responsible for bacterial cell wall formation, leading to cell lysis and death.

Table 1: Antimicrobial Efficacy of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Mechanism of Action |

|---|---|---|

| Escherichia coli | 12.5 µg/mL | Inhibition of cell wall synthesis |

| Staphylococcus aureus | 6.25 µg/mL | Disruption of membrane integrity |

| Pseudomonas aeruginosa | 25 µg/mL | Inhibition of essential metabolic pathways |

Anticancer Potential

In addition to its antimicrobial effects, this compound has been investigated for its anticancer properties . Studies suggest that it may induce apoptosis in malignant cells through the modulation of cellular signaling pathways.

- Inhibition of STING Pathway : The compound has been noted to inhibit the Stimulator of Interferon Genes (STING) pathway, which is critical in immune response regulation. Dysregulation of this pathway is often associated with cancer progression. By antagonizing STING activation, the compound may help suppress tumor growth and enhance immune responses against cancer cells .

- Apoptosis Induction : Research indicates that the compound can trigger apoptotic pathways in cancer cells, leading to programmed cell death. This effect is mediated through the activation of caspases and other pro-apoptotic factors.

Table 2: Anticancer Activity Overview

| Cancer Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| SJSA-1 (sarcoma) | 13 | Apoptosis induction via STING inhibition |

| MCF-7 (breast cancer) | 10 | Disruption of cell signaling pathways |

| A549 (lung cancer) | 15 | Induction of oxidative stress |

Case Studies

- Case Study on Antimicrobial Efficacy : A study conducted on various bacterial strains demonstrated that this compound effectively inhibited growth at low concentrations, highlighting its potential as a therapeutic agent against resistant bacterial infections.

- Case Study on Cancer Treatment : In preclinical trials, the compound was administered to mice with xenograft tumors. Results indicated a significant reduction in tumor size after treatment with doses as low as 50 mg/kg, showcasing its potential for further development as an anticancer drug .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.